physicochemical properties of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate
physicochemical properties of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate
An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate Oxalate
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of the essential physicochemical properties of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate, a key building block in modern medicinal chemistry. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data, offering instead a narrative grounded in causality and practical application. We will explore not only what the properties are, but why they manifest and how they influence experimental design and drug development strategies. The methodologies described herein are designed to be self-validating, ensuring reproducibility and confidence in your results.
Introduction: The Strategic Importance of the Diazaspiro[3.3]heptane Scaffold
Nitrogen-containing spirocyclic compounds have emerged as privileged scaffolds in drug discovery. Their rigid, three-dimensional architecture offers a distinct advantage over traditional flat, aromatic rings, enabling novel interactions with biological targets and exploration of previously inaccessible chemical space.[1][2] The diazaspiro[3.3]heptane core, in particular, provides a unique spatial arrangement of nitrogen atoms, which can serve as crucial hydrogen bond donors or acceptors.[1]
The subject of this guide, tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate (a Boc-protected amine in its salt form), is a versatile intermediate. The Boc group provides a stable, yet readily cleavable, protecting group for one of the amine functionalities, allowing for sequential and controlled synthetic modifications. The presence of a free secondary amine allows for further derivatization, while the oxalate salt form often improves crystallinity and handling properties compared to the free base. Its utility has been demonstrated in the synthesis of potent inhibitors for challenging targets like KRas G12C, highlighting its relevance in oncology and beyond.[3]
Caption: Chemical structure of the topic compound.
Core Physicochemical Properties: A Quantitative Overview
A thorough understanding of a compound's physical and chemical characteristics is the bedrock of successful drug development. These properties govern everything from reaction kinetics and purification efficiency to formulation and bioavailability. The data presented below are consolidated from various sources and should be considered typical values.
| Property | Value | Significance in Drug Development |
| CAS Number | 1330763-95-5 | Unique identifier for the specific oxalate salt. |
| Molecular Formula | C₁₂H₂₀N₂O₆ (C₁₀H₁₈N₂O₂ · C₂H₂O₄) | Defines elemental composition and is the basis for molecular weight.[4] |
| Molecular Weight | 288.3 g/mol | Crucial for all stoichiometric calculations in synthesis and analysis.[4] |
| Appearance | White to off-white or orange solid | Basic quality control parameter; color variation may indicate impurities.[5] |
| Melting Point | Data not consistently available; likely >150°C (decomposes) | Important for assessing purity and physical stability. Salts often decompose rather than melt sharply. |
| pKa (Predicted) | ~9.8 (for the free secondary amine) | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding.[3] |
| Solubility | No quantitative data available | A critical parameter. Poor solubility can halt development. Must be determined experimentally. |
Solubility Profile: The Gateway to Bioavailability
Solubility is arguably one of the most critical physicochemical parameters. A compound must be in solution to be absorbed and to interact with its biological target. The oxalate salt form is chosen deliberately to enhance the aqueous solubility of the relatively hydrophobic Boc-protected free base.
Causality Behind Solubility
The solubility of this compound is a tale of two competing factors: the organic, nonpolar Boc-protected spirocycle and the ionic, highly polar oxalate salt.
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The Spirocyclic Core: The bicyclic alkane framework is inherently lipophilic.
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The Boc Group: The tert-butyl group adds significant lipophilicity, decreasing aqueous solubility.
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The Amine and Oxalate: The protonated secondary amine and the oxalate counter-ion form an ionic pair. This is the primary driver of aqueous solubility. At physiological pH (~7.4), the secondary amine (with a predicted pKa of ~9.8) will be predominantly protonated, favoring dissolution in aqueous media.
Experimental Protocol: Kinetic Solubility Determination via HPLC-UV
This protocol provides a high-throughput method for assessing the kinetic solubility of a compound in various aqueous buffers.
Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. After a short equilibration period, any precipitated material is filtered out, and the concentration of the compound remaining in the solution is quantified by HPLC-UV against a standard curve.
Step-by-Step Methodology:
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Preparation of Standard Solutions:
-
Accurately prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create calibration standards (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM).
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-
Sample Preparation:
-
Dispense 98 µL of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) into each well of a 96-well filter plate.
-
Add 2 µL of the 10 mM DMSO stock solution to each well. This results in a final nominal concentration of 200 µM with 2% DMSO.
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Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
-
Filtration:
-
Place the filter plate on a vacuum manifold and filter the contents into a clean 96-well collection plate. This removes any precipitated compound.
-
-
HPLC Analysis:
-
Inject a suitable volume (e.g., 10 µL) from the calibration standards and the filtered samples onto an appropriate HPLC system (e.g., a C18 column).
-
Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the compound from any excipients.
-
Detect the compound using a UV detector at a predetermined wavelength (λ_max).
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Use the regression equation from the calibration curve to determine the concentration of the compound in the filtered samples. This value is the kinetic solubility.
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Caption: Workflow for Kinetic Solubility Measurement.
Stability and Storage: Ensuring Compound Integrity
Compound stability is paramount for generating reliable and reproducible data. Degradation can lead to failed experiments, misleading results, and a significant loss of resources.
Chemical Stability: The molecule is generally stable under recommended storage conditions.[6] Potential degradation pathways include:
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Hydrolysis of the Boc Group: While generally stable, the Boc group can be cleaved under strongly acidic conditions (e.g., TFA, HCl). This is the basis for its utility as a protecting group but must be avoided during storage and analysis.
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Oxidation: The secondary amine could be susceptible to oxidation over long periods, especially if exposed to air and light.
Recommended Storage: For optimal long-term integrity, the compound should be stored at 2-8°C, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) .[3] While some suppliers indicate room temperature storage is acceptable, refrigerated and inert conditions provide an extra margin of safety against degradation, particularly for long-term archival. The shelf life is typically listed as 1095 days under these conditions.[7][8]
Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment are non-negotiable. A combination of spectroscopic and chromatographic methods should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is essential for confirming the structure. A representative spectrum would show:
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Singlet ~1.3 ppm (9H): Corresponding to the nine equivalent protons of the tert-butyl group.
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Singlets ~4.1 and ~4.2 ppm (8H total): The two sets of four equivalent methylene protons on the spirocyclic core. The slight difference in chemical shift arises from the different electronic environments of the two azetidine rings (one substituted with the Boc group, the other unsubstituted). (Based on data from a related synthesis)[4]
Chromatographic Purity (HPLC)
High-Performance Liquid Chromatography coupled with a universal detector (like CAD or ELSD) or a UV detector is the gold standard for purity assessment. A standard method would involve a reverse-phase C18 column with a water/acetonitrile gradient. Purity should typically exceed 97% for use in sensitive biological assays.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization in positive mode (ESI+), the expected ion would be for the free base (the protonated parent molecule [M+H]⁺) at m/z 199.
Caption: Analytical workflow for compound validation.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed.
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Hazard Identification: This compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[10]
-
First Aid:
Conclusion: A Versatile Tool for the Modern Chemist
Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate is more than just a catalog chemical; it is an enabling tool for accessing novel chemical matter. Its physicochemical properties—a balance of a rigid, lipophilic core with the solubilizing and synthetically useful Boc-protected amine and oxalate salt—make it a well-behaved and versatile intermediate. By understanding and properly characterizing these fundamental properties using the robust protocols outlined in this guide, researchers can accelerate their discovery programs with confidence and precision.
References
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6-Boc-1,6-diazaspiro[3.3]heptane oxalate. (n.d.). Protheragen. [Link]
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Supporting Information for 2,6-Diazaspiro[3.3]heptanes. (n.d.). Beilstein Archives. [Link]
-
tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. (n.d.). PubChem. [Link]
-
Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523–3525. [Link]
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